molecular formula C15H21NO B13327336 Rel-(6s,9s)-9-phenyl-4-oxa-1-azaspiro[5.5]undecane

Rel-(6s,9s)-9-phenyl-4-oxa-1-azaspiro[5.5]undecane

Cat. No.: B13327336
M. Wt: 231.33 g/mol
InChI Key: ISMMKBOQVUDGDK-UHFFFAOYSA-N
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Description

Rel-(6s,9s)-9-phenyl-4-oxa-1-azaspiro[5.5]undecane is a spirocyclic compound characterized by its unique structural framework. Spirocyclic compounds are known for their distinctive three-dimensional structures, which often impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(6s,9s)-9-phenyl-4-oxa-1-azaspiro[5.5]undecane typically involves multiple steps. One common method is the Prins cyclization reaction, which allows for the construction of the spirocyclic scaffold in a single step. This reaction involves the use of aldehydes and alkenes in the presence of an acid catalyst . Another method involves the use of olefin metathesis reactions with Grubbs catalysts, although this approach can be complex and expensive .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. advancements in synthetic organic chemistry may lead to more efficient and scalable production methods in the future.

Chemical Reactions Analysis

Types of Reactions

Rel-(6s,9s)-9-phenyl-4-oxa-1-azaspiro[5.5]undecane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Rel-(6s,9s)-9-phenyl-4-oxa-1-azaspiro[5.5]undecane has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rel-(6s,9s)-9-phenyl-4-oxa-1-azaspiro[5.5]undecane is unique due to its specific structural features, such as the presence of a phenyl group and the combination of oxygen and nitrogen atoms in the spirocyclic framework. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

9-phenyl-4-oxa-1-azaspiro[5.5]undecane

InChI

InChI=1S/C15H21NO/c1-2-4-13(5-3-1)14-6-8-15(9-7-14)12-17-11-10-16-15/h1-5,14,16H,6-12H2

InChI Key

ISMMKBOQVUDGDK-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1C3=CC=CC=C3)COCCN2

Origin of Product

United States

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